molecular formula C5H12N2O B014434 Isobutylurea CAS No. 592-17-6

Isobutylurea

Cat. No.: B014434
CAS No.: 592-17-6
M. Wt: 116.16 g/mol
InChI Key: MQBITTBZTXUIPN-UHFFFAOYSA-N
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Description

Isobutylurea, also known as N-isobutylurea, is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Isobutylurea is an organic compound

Mode of Action

It is known that this compound has a nitrogen-nitrogen double bond and an amide group, which could potentially interact with various biological targets . .

Pharmacokinetics

It has been used as a chiral selector for the enantioseparation of a series of chiral drugs This suggests that it may have some interaction with biological membranes, which could influence its absorption and distribution

Result of Action

It is known that this compound can be used as a chiral selector for enantioseparation of a series of chiral drugs , suggesting that it may have some impact on molecular structures.

Action Environment

It is known that this compound can be synthesized in water without an organic co-solvent , suggesting that it may be stable in aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylurea can be synthesized through several methods. One common method involves the nucleophilic addition of isobutylamine to potassium isocyanate in water without the use of organic co-solvents . This reaction is mild, efficient, and environmentally friendly, producing high yields of this compound with high chemical purity.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting isobutylamine with phosgene to form isobutyl isocyanate, which is then hydrolyzed to yield this compound . This method, while effective, requires careful handling of phosgene due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: Isobutylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in substitution reactions where the isobutyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted urea compounds.

Comparison with Similar Compounds

  • N-methylurea
  • N-ethylurea
  • N-propylurea

Comparison: Isobutylurea is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties compared to other N-substituted ureas. For instance, the isobutyl group enhances its hydrophobicity, making it more effective in certain biological applications .

Properties

IUPAC Name

2-methylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBITTBZTXUIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207936
Record name Isobutylurea
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-17-6
Record name Isobutylurea
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Record name Isobutylurea
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Record name 592-17-6
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Record name Isobutylurea
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Record name 1-ISOBUTYLUREA
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Record name ISOBUTYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of isobutylurea derivatives in chiral separation techniques?

A1: this compound derivatives of chitosan have shown promise as chiral selectors in stationary phases for high-performance liquid chromatography [, ]. These modified chitosan materials demonstrate efficient resolution of chiral analytes, making them valuable tools in pharmaceutical analysis and other fields requiring enantiomer separation. [, ].

Q2: How does the solid-state structure of this compound derivatives influence their properties?

A2: Research on 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea (PIBU) reveals the existence of different polymorphic forms (α, β, and γ) []. These forms are characterized by distinct crystal structures, with PIBU molecules organizing into dimer units stabilized by quadruple hydrogen bond arrays []. Understanding these structural variations is crucial as they can impact material properties and performance in various applications.

Q3: Can you explain the complexation behavior of this compound with metal ions?

A3: Studies investigating the stability constants of 1-amidino-O-isobutylurea (ABiUH) complexes with metal ions like Zinc(II), Cadmium(II), and Manganese(II) provide insights into their interactions []. These studies utilize techniques like the Calvin-Bjerrum method to determine stability constants at various temperatures and ionic strengths, contributing to our understanding of metal-ligand interactions in aqueous solutions [].

Q4: What insights can be gained from studying the thermodynamics of solvation of this compound?

A4: Research on the enthalpy of solution of N-isobutylurea in water, alongside other N-alkylureas, provides valuable thermodynamic data []. By measuring these enthalpies at different temperatures and combining them with enthalpy of sublimation data, researchers can determine the enthalpy of solvation, offering insights into the energetics of this compound interactions with water molecules [].

Q5: How does the structure of N-alkylureas, including N-isobutylurea, relate to their solvation properties?

A5: Thermodynamic studies analyzing the solvation of N-alkylureas, including N-isobutylurea, reveal a relationship between their structure and solvation behavior []. The research identifies the contribution of specific functional groups, such as CH2, to the overall enthalpy of solvation and partial molar heat capacity []. These findings enhance our understanding of how structural modifications in N-alkylureas can influence their interactions with solvents like water.

Q6: How is the structure of pyrimidines synthesized from this compound confirmed?

A6: Classical methods suggest that reacting cyanoacetic acid with this compound forms a specific pyrimidine derivative []. This reaction proceeds through an intermediate, N′-cyanoacetyl-N-isobutylurea. Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this intermediate, validating the reaction pathway and providing a generalizable method for characterizing similar compounds [].

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